Product packaging for 3-Bromo-5-phenylphosphinine(Cat. No.:CAS No. 87274-72-4)

3-Bromo-5-phenylphosphinine

Cat. No.: B3058021
CAS No.: 87274-72-4
M. Wt: 251.06 g/mol
InChI Key: NSCBKTAIQFHUAV-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylphosphinine is a high-purity chemical compound offered for research and development purposes. This organophosphorus reagent features a bromine atom on its phosphinine core, which can serve as a reactive handle for further functionalization. Compounds of this structural class are of significant interest in advanced synthetic chemistry. They are frequently investigated as precursors to ligands for transition metal catalysts and as key intermediates in the construction of complex molecular architectures, including pharmaceuticals and materials . The synthetic utility of analogous aryl bromides has been demonstrated in metal-free reactions to form phosphonium salts, a valuable class of compounds in organic synthesis . Researchers value this reagent for its potential to facilitate the study of new catalytic systems and the development of novel organic materials. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrP B3058021 3-Bromo-5-phenylphosphinine CAS No. 87274-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenylphosphinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrP/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCBKTAIQFHUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CP=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519209
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87274-72-4
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Phenylphosphinine and Substituted Analogues

Established Strategies for Phosphinine Ring Construction

The construction of the phosphinine ring, a six-membered aromatic heterocycle containing a phosphorus atom, has been approached through various synthetic routes over the past five decades. uni-regensburg.de These methods are crucial for accessing the foundational structure upon which further substitutions, such as bromination and arylation, can be performed.

One of the earliest and most fundamental methods for phosphinine synthesis was reported by Märkl in 1966. tue.nl This approach often involves the reaction of pyrylium (B1242799) salts with a phosphorus source. Another key strategy involves the [4+2] cycloaddition (Diels-Alder) reaction between a phosphole and a dienophile, followed by an elimination step to form the aromatic phosphinine ring.

More contemporary methods have focused on transition metal-catalyzed reactions, which offer greater efficiency and functional group tolerance. researchgate.netacs.orgjku.at These modern techniques have significantly expanded the scope of accessible phosphinine derivatives. The introduction of a phosphorus cycle into polycyclic aromatic compounds has been shown to enhance solubility, photostability, and electroluminescence, making these compounds valuable in materials science. cas.cz

A summary of key ring construction strategies is presented below:

Strategy Description Key Features
Pyrylium Salt Conversion Reaction of a 2,4,6-trisubstituted pyrylium salt with a phosphine (B1218219) source, such as phosphine (PH₃) or a primary phosphine (RPH₂).One of the classical methods for phosphinine synthesis.
Diels-Alder Reaction [4+2] cycloaddition of a phosphole with a suitable dienophile, followed by elimination.Allows for the construction of a variety of substituted phosphinines.
Metal-Catalyzed Cycloadditions Transition metal-catalyzed [2+2+2] cycloaddition of alkynes and phosphaalkynes. researchgate.netacs.orgjku.atOffers high efficiency and good functional group tolerance. researchgate.netacs.orgjku.at
Ring Expansion Ring expansion of five-membered phosphorus heterocycles.A less common but viable route to specific phosphinine derivatives.

Regioselective Functionalization Approaches for Bromination at the 3-Position of Phosphinines

The introduction of a bromine atom at a specific position on the phosphinine ring is a critical step in the synthesis of compounds like 3-Bromo-5-phenylphosphinine. Regioselective bromination is often achieved through electrophilic aromatic substitution, where the directing effects of existing substituents on the ring play a crucial role.

For phosphinine systems, the phosphorus atom influences the electronic distribution within the ring, which in turn directs incoming electrophiles. Theoretical analyses and experimental verifications have been employed to understand and predict the positional selectivity in electrophilic aromatic brominations of various aromatic compounds. nih.gov

Common brominating agents used in these reactions include N-bromosuccinimide (NBS) and elemental bromine (Br₂). nih.govsci-hub.se The choice of solvent and reaction conditions can also significantly impact the regioselectivity of the bromination. For instance, the use of NBS in acetonitrile (B52724) has been shown to be highly para-selective in the bromination of certain activated arenes. nih.gov In cases where the para position is blocked, bromination often occurs at the ortho position. nih.gov

The development of highly regioselective electrophilic aromatic brominations is a priority, as aryl bromides are valuable intermediates in a wide range of chemical transformations, including cross-coupling reactions. nih.gov

Stereoselective Introduction of Aryl Substituents at the 5-Position of Phosphinines

The introduction of an aryl group, such as a phenyl group, at the 5-position of the phosphinine ring can be accomplished through various cross-coupling reactions. The stereoselectivity of this introduction is particularly relevant when dealing with chiral phosphinine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound. nih.gov In the context of synthesizing 5-phenylphosphinines, this would typically involve the reaction of a 5-halophosphinine with phenylboronic acid in the presence of a palladium catalyst and a base.

The design and synthesis of atropisomeric phosphinines, which possess axial chirality due to restricted rotation around a single bond, have been achieved by introducing specific substituents into the heterocyclic framework. nih.gov The stereoselective synthesis of P-stereogenic aminophosphines has also been described, highlighting the advancements in controlling the stereochemistry at the phosphorus center. nih.gov

Utilization of Co(II)-Catalyzed Cycloaddition Reactions in Phosphinine Synthesis

A significant advancement in phosphinine synthesis has been the development of cobalt(II)-catalyzed [2+2+2] cycloaddition reactions. researchgate.netacs.orgjku.at This methodology allows for the efficient construction of the phosphinine ring from readily available starting materials.

The reaction typically involves the cycloaddition of functionalized diynes and phosphaalkynes. researchgate.netacs.orgjku.at A combination of cobalt(II) iodide (CoI₂) and a bisphosphine ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz), has been identified as a particularly effective catalyst system, especially under microwave conditions. researchgate.netacs.orgjku.at This catalytic system has demonstrated good functional group tolerance, allowing for the synthesis of a variety of structurally interesting phosphinines. researchgate.netacs.orgjku.at

Notably, these Co(II)-catalyzed reactions can be conducted with a 1:1 ratio of phosphaalkyne to diyne substrate. researchgate.netacs.orgjku.at The reaction mechanism is proposed to proceed through a Co(II) oxidation state during the cyclotrimerization process. researchgate.netacs.orgjku.at

A selection of phosphinines synthesized via this method is presented below, showcasing the yields achieved under optimized conditions.

Diyne Phosphaalkyne Product Yield (%)
1a2a3aExcellent
1b2a3bExcellent
--3c~30
--3d63
--3e~30
--3f30

Data sourced from a study on Co(II)-catalyzed phosphinine synthesis. acs.org

Methodologies for Derivatization from Precursor Organophosphorus Compounds

The synthesis of functionalized phosphinines can also be achieved through the derivatization of precursor organophosphorus compounds. wiley-vch.de This approach involves the modification of an existing phosphorus-containing molecule to construct the desired phosphinine ring or to introduce specific substituents.

One such method involves the transformation of λ³-phosphinines into λ⁵-phosphinines. researchgate.net The presence of the phosphorus atom in the ring facilitates further derivatization, including oxidation, borylation, alkylation, and the formation of metal complexes. cas.czresearchgate.net These modifications can effectively alter the key properties of the target molecules, such as their electronic and photophysical characteristics. cas.cz

Halophosphinines are of particular interest as they enable further functionalization through reactions with nucleophiles, leading to the formation of λ³-phosphacyclohexadienide anions, which can then be converted to λ⁵-phosphinines by reaction with electrophiles. uni-regensburg.de

Challenges and Innovations in the Scalable Synthesis of Halogenated Arylphosphinines

While significant progress has been made in the synthesis of phosphinines, the scalable production of specifically substituted derivatives like halogenated arylphosphinines presents several challenges. These include the availability and stability of starting materials, the need for multi-step synthetic sequences, and the purification of the final products.

Recent innovations have focused on developing more robust and efficient synthetic protocols. For instance, a scalable synthetic approach for the construction of various substituted phosphanaphthalenes has been described, demonstrating the potential for producing larger quantities of these compounds. researchgate.net The development of late-stage functionalization techniques, such as the regioselective bromination of a preformed helical scaffold followed by palladium-catalyzed coupling reactions, offers a modular approach to synthesizing a variety of substituted phosphinines. researchgate.net

Furthermore, the introduction of phosphinine rings into larger aromatic systems via alkyne cyclization is an area of active research, with the goal of creating novel materials with tailored properties for applications in fields such as materials science. cas.czresearchgate.net

Mechanistic Investigations into the Reactivity and Transformations of 3 Bromo 5 Phenylphosphinine

Electrophilic and Nucleophilic Activation of the Phosphinine Core

The phosphinine ring, a phosphorus analogue of pyridine, possesses a unique electronic structure that allows for both electrophilic and nucleophilic interactions. The lone pair of electrons on the trivalent phosphorus atom makes it a site for nucleophilic attack. acs.orgnih.gov This nucleophilicity is fundamental to its role in organocatalysis and its ability to coordinate with metal centers. nih.govresearchgate.net Reactions involving the phosphorus center typically proceed via the formation of a phosphonium (B103445) intermediate. mdpi.com

Conversely, the phosphinine ring can also react with nucleophiles. The activation of the ring for such reactions is influenced by the substituents present. The phosphorus atom's ability to be oxidized can also play a role in modulating the ring's reactivity. researchgate.netresearchgate.net

Electrophilic reactions at the phosphorus center are a primary mode of transformation for phosphinine derivatives. mdpi.com Alkylation and arylation, for instance, generally occur with the retention of configuration at the phosphorus atom. mdpi.com These reactions often follow an addition-elimination mechanism, where the initial addition of an electrophile to the phosphorus forms an adduct, which then eliminates a leaving group. mdpi.com

Nucleophilic Character : The phosphorus atom's lone pair enables it to act as a nucleophile, attacking electrophilic centers. acs.org This is a key feature in nucleophilic phosphine (B1218219) catalysis, where the phosphine adds to an electrophilic starting material to generate a reactive zwitterionic intermediate. nih.gov

Electrophilic Character : The ring system itself can be subject to attack by strong nucleophiles, a common feature in electron-deficient heterocyclic systems.

Coordination Chemistry : The phosphorus lone pair allows 3-bromo-5-phenylphosphinine to act as a ligand for transition metals, forming various coordination complexes. researchgate.nethw.ac.uk

Reaction Pathways Involving the Bromine Substituent

The bromine atom attached to the phosphinine ring at the 3-position is a key functional handle, enabling a wide range of transformations. Its reactivity is primarily centered around its ability to act as a leaving group in substitution and elimination reactions or to participate in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides, and these methods are applicable to bromo-substituted heterocycles like this compound. liv.ac.uknih.gov The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a suitable organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

Several key cross-coupling reactions can be envisioned for this compound:

Suzuki-Miyaura Coupling : This reaction would couple this compound with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. This is a highly versatile method, tolerant of many functional groups. liv.ac.uk The reaction of bromoarylphosphine oxides with arylboronic acids proceeds smoothly in the presence of a palladium catalyst and a base. liv.ac.uk

Buchwald-Hartwig Amination : This reaction facilitates the formation of C-N bonds by coupling the bromo-phosphinine with a primary or secondary amine. The choice of phosphine ligand on the palladium catalyst is crucial for achieving high yields, with sterically hindered alkylphosphines often proving effective. nih.govuwindsor.ca

Heck Coupling : This reaction would form a new C-C bond by coupling the bromo-phosphinine with an alkene.

Carbonylation : The introduction of a carbonyl group can be achieved by reacting this compound with carbon monoxide and an alcohol in the presence of a palladium catalyst. liv.ac.uk

The table below summarizes potential palladium-catalyzed cross-coupling reactions for this compound based on established methodologies for related bromoarenes.

Coupling ReactionCoupling PartnerResulting BondPotential Product Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)C-C3-Aryl-5-phenylphosphinine
Buchwald-HartwigAmine (R₂NH)C-N3-(Dialkylamino)-5-phenylphosphinine
HeckAlkene (R-CH=CH₂)C-C3-(Alkenyl)-5-phenylphosphinine
SonogashiraTerminal Alkyne (R-C≡CH)C-C3-(Alkynyl)-5-phenylphosphinine
CarbonylationCO / MethanolC-C(O)Methyl 5-phenylphosphinine-3-carboxylate

The reaction of this compound with nucleophiles can potentially proceed through either substitution or elimination pathways, with the outcome largely dependent on the reaction conditions and the nature of the nucleophile. chemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile replaces the bromine atom on the phosphinine ring. The SNAr mechanism typically requires an activated aromatic ring, often with electron-withdrawing groups positioned ortho or para to the leaving group. The phosphinine ring itself is somewhat electron-deficient, which may facilitate this type of reaction. The mechanism involves two steps:

Nucleophilic attack on the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex.

Loss of the bromide ion to restore the aromaticity of the ring.

Elimination Reactions: An elimination reaction would involve the removal of the bromine atom along with a hydrogen atom from an adjacent carbon, leading to the formation of a dehydrophosphinine or "phosphabenzyne" intermediate. This highly reactive intermediate would then be trapped by a reagent in the reaction mixture. This pathway is generally favored by strong, non-nucleophilic bases and higher temperatures. chemguide.co.uklumenlearning.com

The competition between substitution and elimination is governed by several factors: chemguide.co.uklumenlearning.com

FactorFavors SubstitutionFavors Elimination
Reagent Good nucleophiles that are weak bases (e.g., I⁻, RS⁻)Strong, sterically hindered bases (e.g., t-BuO⁻)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic solventsLess polar solvents

Reactivity Modulations Induced by the Phenyl Substituent

The phenyl group at the 5-position is not merely a passive spectator; it actively modulates the electronic and steric properties of the phosphinine ring, thereby influencing its reactivity.

Electronic Effects: The phenyl group can exert both inductive and resonance effects. Phenyl substitution is known to increase the basicity (and thus the proton affinity) of phosphines to a much greater extent than it does for analogous amines. cdnsciencepub.com This is attributed to the stabilization of the resulting phosphonium ion through π-donation from the phenyl group into the empty d-orbitals of the phosphorus. cdnsciencepub.com In the context of this compound, this electronic influence can:

Increase the nucleophilicity of the phosphorus atom, potentially accelerating electrophilic attack at this site.

Modify the electron density distribution within the phosphinine ring, affecting its susceptibility to nucleophilic attack and the regioselectivity of cycloaddition reactions.

Steric Effects: The bulk of the phenyl group can sterically hinder certain reaction pathways.

It may influence the approach of reagents to the adjacent positions on the ring (C4 and C6).

In coordination chemistry, the size of the phenyl group can affect the geometry of the resulting metal complexes and the accessibility of the metal center.

Exploration of Pericyclic Reactions and Cycloadditions of the Phosphinine Ring

Pericyclic reactions, which proceed through a cyclic transition state, are powerful methods for constructing complex ring systems. researchgate.net The phosphinine ring in this compound can potentially participate in cycloaddition reactions, acting as either a 4π (diene) or a 2π (dienophile) component.

Diels-Alder Reactions: The [4+2] Diels-Alder cycloaddition is a prominent example of a pericyclic reaction. msu.edu

As a Diene : The phosphinine ring can act as an azadiene analogue. In inverse-electron-demand Diels-Alder reactions, electron-deficient dienes react readily with electron-rich dienophiles. nih.gov The electron-deficient nature of some heteroaromatic rings can make this a favorable pathway. The reaction of this compound with an electron-rich alkene or alkyne could lead to the formation of a bicyclic phosphorus-containing adduct.

As a Dienophile : The C2=C3 or C4=C5 double bonds could potentially act as dienophiles, reacting with a conjugated diene. The presence of the bromine and phenyl substituents would influence the regioselectivity of such an addition.

1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. rsc.org The C=C bonds within the phosphinine ring could serve as dipolarophiles, reacting with 1,3-dipoles like nitrile oxides or azides to construct fused heterocyclic systems. mdpi.com The regioselectivity of these reactions would be dictated by the electronic properties of both the phosphinine and the dipole.

The feasibility of these reactions is often a trade-off between the energy gained from forming new sigma bonds and the energy lost from disrupting the aromaticity of the phosphinine ring.

Redox Chemistry and Oxidation-Reduction Potentials in Bromophenylphosphinines

Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of an atom. libretexts.orglibretexts.org For this compound, the primary sites for redox activity are the phosphorus atom and, potentially, the brominated carbon center under certain conditions.

Oxidation: The most common oxidation reaction for phosphines is the conversion to the corresponding phosphine oxide, where the phosphorus atom changes from oxidation state +3 to +5. researchgate.net This can be achieved with a variety of oxidizing agents.

Reaction : this compound + [O] → this compound-P-oxide

Significance : This transformation is significant as the properties of the phosphine oxide are markedly different from the parent phosphine. The phosphorus lone pair is no longer available for coordination, and the electronic nature of the ring is altered by the strongly electron-withdrawing phosphoryl group (P=O). liv.ac.uk This can, for example, increase the susceptibility of the ring to nucleophilic attack.

Reduction: Reduction of the phosphinine system could involve several pathways:

Reduction of the Ring : Catalytic hydrogenation could potentially reduce the double bonds of the phosphinine ring, leading to a saturated phosphorus heterocycle (phosphinane).

Reductive Dehalogenation : The bromine atom could be removed and replaced with a hydrogen atom using a reducing agent, such as a silane (B1218182) or catalytic hydrogenation, to yield 5-phenylphosphinine.

Oxidation-Reduction Potentials: The oxidation-reduction potential (Eh or pE) is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. stanford.edu While specific potential data for this compound is not readily available, it is known that eosinophil peroxidase can utilize bromide ions to form potent brominating agents that oxidize tyrosine residues to 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. nih.gov This indicates that brominated aromatic systems are involved in biological redox cycles. The potential for the P(III)/P(V) couple in the phosphinine would be a key parameter in its electrochemical behavior. The presence of the phenyl and bromo substituents would modulate this potential compared to the unsubstituted parent phosphinine.

Elucidation of Coordination Chemistry and Ligand Architectures for 3 Bromo 5 Phenylphosphinine

Diverse Coordination Modes of Phosphinine Ligands in Transition Metal Complexes

Phosphinine ligands are ambidentate, capable of coordinating to metal centers through various modes involving the phosphorus atom's lone pair, the aromatic π-system, or both. uni-regensburg.de This versatility allows for the formation of a wide array of complex architectures. The primary coordination modes observed for phosphinines, which are anticipated for 3-Bromo-5-phenylphosphinine, include:

η¹-P Coordination: This is the most common binding mode, where the phosphinine ligand coordinates to a single metal center via the σ-donating lone pair on the phosphorus atom. uni-regensburg.de This mode is typical for complexes with transition metals in low oxidation states, where the strong π-acceptor character of the phosphinine ring stabilizes the complex. researchgate.net

η⁶-π Coordination: In this mode, the entire 6π-electron system of the phosphinine ring binds to the metal center. This is often observed with early transition metals or when bulky substituents at the α-positions (2 and 6) of the ring sterically hinder coordination at the phosphorus atom. uni-regensburg.de

Bridging Coordination (μ²-P): Phosphinines can act as bridging ligands between two metal centers, utilizing the phosphorus lone pair. This mode is less common but has been observed, particularly with anionic phosphinines that exhibit a higher tendency to bridge metal centers.

Chelating and Pincer Coordination: The introduction of additional donor functionalities onto the phosphinine scaffold allows for the creation of multidentate ligands. These can form stable chelate rings with a metal center, a crucial strategy for stabilizing complexes with metals in higher oxidation states. uu.nl

The specific substituents of this compound are not expected to prevent any of these fundamental coordination modes, although they will influence the relative stability and preference for each.

Steric and Electronic Parameters of this compound as a Ligand

The catalytic efficacy and reactivity of a transition metal complex are profoundly influenced by the steric and electronic properties of its ligands. For phosphinines, these properties can be systematically modified through substitution on the heterocyclic ring. researchgate.nettue.nl

Electronic Properties: Phosphinines are generally considered strong π-acceptor ligands, a property arising from the low-lying LUMO which has a large coefficient on the phosphorus atom. tue.nl They are electronically similar to phosphites and are more electron-withdrawing than typical phosphines. academie-sciences.fr The electronic character of this compound is significantly impacted by its substituents:

Bromo Group: The bromine atom at the 3-position is a strong σ-electron-withdrawing group. This effect is expected to decrease the energy of the phosphinine's frontier orbitals, thereby enhancing its π-acceptor capabilities.

Phenyl Group: The phenyl group at the 5-position can exert both inductive and resonance effects, though its electronic influence is generally less pronounced than that of the bromo substituent.

The Tolman Electronic Parameter (TEP), derived from the A₁ C-O stretching frequency of [Ni(CO)₃L] complexes, is a common metric for quantifying a ligand's net electron-donating ability. A higher TEP value indicates a more electron-withdrawing ligand. uni-regensburg.demanchester.ac.uk While a specific TEP for this compound is not documented, a comparison with related ligands suggests it would be a strong π-acceptor.

Steric Properties: The steric bulk of a ligand is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the metal center. libretexts.orgwikipedia.org The phenyl group at the 5-position of this compound is the dominant contributor to its steric profile, creating significant bulk. For comparison, the cone angle for 2,4,6-triphenylphosphinine has been estimated at 135°, which is smaller than that of triphenylphosphine (B44618) (145°). academie-sciences.fr The steric profile of this compound is expected to be substantial, influencing the coordination number and geometry of its metal complexes.

Table 1: Comparison of Estimated Steric and Electronic Parameters of this compound with Related Ligands
Ligand (L)Tolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Key Characteristics
PMe₃1182064.1Small, Strong Donor
PPh₃1452068.9Bulky, Moderate Donor
P(OPh)₃1282085.3Moderate Bulk, Strong Acceptor
PF₃1042110.8Small, Very Strong Acceptor
2,4,6-Triphenylphosphinine~135~2070Bulky, Strong Acceptor
This compoundEst. >130Est. >2070Bulky, Very Strong Acceptor

Note: Values for this compound are estimations based on the known effects of its substituents.

Complexation Studies with Late Transition Metals (e.g., Rhodium, Gold, Iridium, Palladium)

The favorable π-acceptor properties of phosphinines make them particularly well-suited for forming stable complexes with electron-rich, late transition metals, often in low oxidation states. researchgate.netresearchgate.net

Rhodium: Rhodium complexes featuring phosphinine ligands have been synthesized and studied, for instance, in the context of hydroformylation catalysis. uni-regensburg.de The ability of the phosphinine ligand to accept electron density from the metal center is crucial in the catalytic cycle. Both η¹- and chelating phosphinine-rhodium complexes are known. rsc.orgu-tokyo.ac.jp

Gold: Gold(I) readily forms linear complexes with phosphinine ligands. mdpi.com The nature of the phosphinine substituents can influence the stability and reactivity of these complexes. For instance, coordination to gold can activate the phosphinine ring toward cycloaddition reactions. mdpi.com While many gold(I) phosphine (B1218219) complexes are known, the chemistry with functionalized phosphinines continues to be an active area of research.

Iridium: A range of iridium(I) and iridium(III) phosphinine complexes have been prepared. rsc.orgacs.org Cyclometalation, where a C-H bond on a ligand substituent adds to the metal center, is a known reaction pathway, leading to highly stable pincer-type Ir(III) complexes. uu.nlacs.org These species have shown promise as catalysts, for example, in water oxidation. uu.nlacs.org

Palladium: Palladium complexes are cornerstones of cross-coupling catalysis, and various phosphinine-palladium complexes have been synthesized. rsc.orgnih.gov Both Pd(0) and Pd(II) complexes are accessible. The specific phosphinine ligand can influence the stability and catalytic activity of the resulting complex in reactions such as Suzuki-Miyaura coupling and direct arylations. rsc.orgacs.orgacs.org

For this compound, complexation with these metals is expected to yield stable compounds, with the ligand's strong π-acidity and steric bulk playing key roles in determining the structure and reactivity of the resulting complexes.

Coordination Behavior with Early Transition Metals and Main Group Elements

The coordination chemistry of phosphinines with early transition metals and main group elements is less developed compared to that with late transition metals. scg.ch However, existing studies indicate distinct patterns of reactivity.

Early Transition Metals: Early transition metals (e.g., Ti, Cr, Ta) have a higher propensity to form π-complexes. illinois.eduillinois.edu As such, η⁶-coordination of the phosphinine ring is a more common bonding mode with these metals. scg.ch The use of chelating phosphine ligands has been shown to stabilize complexes of early transition metals in various oxidation states. illinois.eduillinois.eduacs.org Recent work on tantalum, for example, has demonstrated the synthesis of phosphinine complexes from anionic tantalate precursors, highlighting novel η⁶/η¹ coordination modes. scg.ch

Main Group Elements: Phosphinines and their derivatives have been used as ligands for main group elements such as tin and lithium. acs.orgamanote.com In these cases, coordination typically occurs via the phosphorus lone pair, analogous to the behavior of conventional phosphines. The resulting complexes often feature unique structural motifs dictated by the specific coordination preferences of the main group element.

The coordination of this compound to these elements would likely be governed by these same principles, with a potential competition between η¹-P and η⁶-π bonding modes for early transition metals.

Principles of Ligand Design for Tailored Catalytic Performance in Bromophenylphosphinine Systems

The design of ligands with specific steric and electronic properties is central to the development of efficient and selective homogeneous catalysts. researchgate.netnwo.nl The 3-bromo-5-phenyl substitution pattern on the phosphinine ring provides distinct features that can be harnessed for catalyst design.

Tuning Electronic Effects: The strongly electron-withdrawing nature of the bromo substituent makes this compound a potent π-acceptor. In a catalytic cycle, this property can stabilize electron-rich, low-valent metal centers, potentially preventing catalyst decomposition. It can also render the metal center more electrophilic, which can accelerate key steps such as oxidative addition or nucleophilic attack on a coordinated substrate. nwo.nl

Leveraging Steric Influence: The bulky phenyl group creates a defined steric environment around the metal center. This can be used to control selectivity, for example, by favoring the formation of a specific product isomer in reactions like hydroformylation. nwo.nl Steric bulk can also promote reductive elimination, which is often the product-forming step in cross-coupling catalysis.

Synergistic Effects: The combination of strong π-acidity and significant steric bulk in a single ligand is a powerful design principle. For this compound, this synergy could be exploited in challenging catalytic transformations that require both high activity and precise control over selectivity. rsc.org The functional groups also offer potential sites for further modification, allowing for the creation of more complex, multidentate ligand architectures.

Investigations into Metal-Ligand Bond Stability and Dynamic Exchange Processes

The nature and stability of the metal-ligand bond are fundamental to the performance of any organometallic complex. The metal-phosphinine bond involves both σ-donation from the phosphorus lone pair to the metal and π-back-donation from filled metal d-orbitals into the π* orbitals of the phosphinine ring. rsc.orgresearchgate.netacs.org

Bond Stability: The strength of the M-P bond is a balance of these σ- and π-contributions. While phosphinines are generally robust ligands, the stability of their metal complexes can be influenced by the metal's oxidation state. researchgate.net Coordination to electron-poor metal centers can lead to reduced metal-to-ligand π-back-donation, weakening the M-P bond and making the phosphinine ring susceptible to nucleophilic attack. uu.nl The electron-withdrawing bromo group in this compound would enhance π-back-bonding, which could strengthen the M-P bond, particularly with electron-rich metals.

Dynamic Processes: Phosphinine complexes can undergo dynamic processes, including ligand exchange. mdpi.com In polynuclear cluster complexes, phosphine ligands have been shown to migrate between different metal atoms, a process that is often rapid on the NMR timescale at elevated temperatures. rsc.orgacs.orgacs.org Such dynamic behavior can be crucial for catalytic activity, as ligand dissociation is often required to open a coordination site for substrate binding. The steric and electronic properties of the this compound ligand would influence the kinetics and thermodynamics of these exchange processes.

Applications in Homogeneous Catalysis and Reaction Development

Design and Evaluation of Catalytic Systems Incorporating 3-Bromo-5-phenylphosphinine

The design of catalytic systems featuring phosphinine ligands is driven by their distinctive electronic profile, which can stabilize metal centers in various oxidation states and influence the kinetics and selectivity of catalytic transformations. For this compound, the bromine atom at the 3-position and the phenyl group at the 5-position are key modulators of the ligand's properties. The electron-withdrawing nature of the bromine atom can enhance the π-acceptor character of the phosphinine ring, which is beneficial for reactions involving reductive elimination from a metal center. The phenyl group contributes significant steric bulk, which can create a specific coordination environment around the metal, potentially inducing selectivity in catalytic reactions.

Evaluation of a catalytic system with this ligand would involve its coordination to various transition metals, such as palladium, rhodium, ruthenium, or gold, followed by characterization using techniques like ³¹P NMR spectroscopy to probe the metal-ligand interaction. The bromine substituent offers a strategic handle for post-coordination modification or for creating bimetallic catalysts, further expanding the possibilities in catalyst design. The synthesis of such ligands often involves multi-step procedures, including the catalytic synthesis of the phosphinine core itself, for instance, through cobalt-catalyzed [2+2+2] cycloaddition of diynes and phosphaalkynes. researchgate.net

Catalysis of Carbon-Carbon Bond Formation

Phosphorus ligands are central to many of the most powerful carbon-carbon bond-forming reactions in organic synthesis. The unique properties of phosphinines suggest they could offer novel reactivity or selectivity in these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern chemistry. sigmaaldrich.com The performance of these reactions is highly dependent on the nature of the ancillary ligand. While monobromophosphinines were initially considered poor substrates for cross-coupling, subsequent research has demonstrated their viability in such transformations. researchgate.net Specifically, Negishi-type cross-coupling reactions have been successfully developed for bromophosphinine derivatives, expanding the scope of palladium-catalyzed functionalization. researchgate.net

Research on related bromophosphinines shows that palladium(0) complexes can selectively insert into the C-Br bond, initiating the catalytic cycle. researchgate.netacs.org For this compound, a palladium(0) catalyst, potentially supported by bulky, electron-rich phosphine (B1218219) co-ligands, would be expected to facilitate oxidative addition. The resulting arylpalladium(II) intermediate could then undergo transmetalation with an organometallic reagent (e.g., organozinc in Negishi, organoboron in Suzuki) and subsequent reductive elimination to yield the coupled product. The development of monoligated palladium species as active catalysts has been a key advance, and electron-rich ligands are known to promote the formation of these reactive intermediates. nih.gov

The following table summarizes representative results for the Negishi cross-coupling of an analogous bromophosphinine, demonstrating the feasibility of such reactions.

Interactive Table: Negishi Cross-Coupling of an Analogous Bromophosphinine
EntryOrganometallic ReagentCatalyst SystemSolventYield (%)Reference
1Phenylzinc bromidePd₂(dba)₃ / dppep-xylene75 researchgate.net
2Vinylzinc bromidePd₂(dba)₃ / dppeTHF65 researchgate.net
3Alkynylzinc bromidePd₂(dba)₃ / dppeTHF53 researchgate.net

Data presented for 2-bromo-4,5-dimethylphosphinine as a representative analogue. dppe = 1,2-bis(diphenylphosphino)ethane; dba = dibenzylideneacetone

Phosphinine ligands have been investigated in cycloaddition chemistry in two main contexts: the synthesis of the heterocycle itself and the participation of the coordinated ligand in a reaction. Cobalt-catalyzed [2+2+2] cycloaddition reactions represent a powerful method for constructing the phosphinine ring from diynes and phosphaalkynes. researchgate.net

More pertinent to its role as a ligand, studies have shown that the phosphinine ring, when coordinated to a metal center, can be activated to participate in further reactions. For example, gold(I) phosphinine complexes have been shown to undergo [4+2] cycloaddition reactions with alkynes to form phosphabarrelene structures. mdpi.com This indicates that a catalytic system involving this compound could potentially mediate cycloadditions where the ligand is not merely a spectator but a reactive participant. The coordination to the metal activates the otherwise aromatic phosphinine ring, making it susceptible to attack.

Hydrogenation and Dehydrogenation Catalysis

Catalytic hydrogenation and dehydrogenation are crucial industrial processes. Ruthenium complexes bearing phosphine ligands are among the most effective homogeneous catalysts for these transformations, particularly for the reduction of functional groups like esters. nih.govscispace.com The mechanism often involves the formation of a ruthenium-hydride species, where the phosphine ligand stabilizes the metal center and modulates its reactivity. hrmrajgurunagar.ac.in

While specific studies on phosphinine-based hydrogenation catalysts are limited, the principles of ligand design can be applied. A ruthenium complex of this compound would be expected to form an active catalyst for hydrogenation. The π-acceptor nature of the phosphinine could stabilize the electron-deficient ruthenium(0) species proposed in some catalytic cycles, while its steric profile would influence substrate approach and selectivity. scispace.com The design of tridentate and bidentate phosphine ligands has been critical in developing active ruthenium catalysts, suggesting that a chelating ligand incorporating a this compound moiety could be a promising strategy. rsc.orggoogle.com

Hydroformylation and Hydroboration Processes

Rhodium-catalyzed hydroformylation is a large-scale industrial process for the synthesis of aldehydes from alkenes. The choice of ligand is paramount in controlling both activity and regioselectivity (linear vs. branched aldehyde products). researchgate.net Ligand electronic properties significantly influence the outcome; electron-poor ligands often favor the formation of the linear aldehyde. Given that phosphinines are strong π-acceptors, a rhodium complex of this compound would be a prime candidate for achieving high linear selectivity in hydroformylation. rsc.org The catalyst system, likely a rhodium(I) precursor like [Rh(acac)(CO)₂], would react with the phosphinine ligand and syngas (CO/H₂) to form the active rhodium-hydrido-carbonyl species. nih.gov The steric and electronic properties of the this compound ligand would then dictate the regioselectivity of olefin insertion into the Rh-H bond. google.com

There is less precedent for phosphinine ligands in catalytic hydroboration. However, this reaction often relies on catalysts that can activate the B-H bond of the hydroborating agent. The principles of ligand design suggest that a phosphinine-metal complex could potentially be developed for this transformation as well.

Redox-Neutral Catalysis, Including Water Oxidation

Redox-neutral catalysis represents an efficient and atom-economical approach to chemical synthesis, where the formal oxidation state of the catalyst remains unchanged throughout the cycle. acs.org One prominent example is the organocatalytic Mitsunobu reaction, which traditionally uses stoichiometric phosphine reagents that are converted to phosphine oxide waste. Catalytic variants aim to regenerate the active species in a redox-neutral manner. While not directly documented, a system involving this compound could be envisioned in phosphorus-based redox catalysis, where the P(III)/P(V) couple is central to the transformation.

Water oxidation is a thermodynamically demanding, multi-electron process that is a key component of artificial photosynthesis. It typically requires robust catalysts based on earth-abundant metals that can access multiple stable oxidation states. While manganese and iron complexes are heavily studied, there is no direct evidence in the reviewed literature to suggest a role for phosphinine ligands in this specific application. The development of such a catalyst would require the this compound ligand to stabilize a metal center through multiple oxidative steps, a challenging task for most organophosphorus ligands.

Mechanistic Insights into Catalyst Deactivation and Regeneration

Detailed mechanistic studies on the deactivation and regeneration of catalysts derived from this compound have not been reported. General mechanisms of catalyst deactivation in homogeneous catalysis are widely understood and include processes such as:

Ligand Degradation: The phosphinine ligand itself may undergo chemical transformation under catalytic conditions, leading to loss of activity.

Metal Center Agglomeration: The active metal species may aggregate to form inactive nanoparticles.

Poisoning: Impurities in the reaction mixture can bind to the catalyst's active site, inhibiting its function.

Oxidative or Reductive Processes: The metal center can change its oxidation state, rendering the catalyst inactive.

Similarly, catalyst regeneration strategies are varied and tailored to the specific deactivation pathway. Common methods include washing, thermal treatment, or chemical reactivation. Without specific research on catalysts containing this compound, any discussion of their deactivation and regeneration would be purely speculative.

Advanced Computational and Theoretical Studies of 3 Bromo 5 Phenylphosphinine

Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Reactivity Descriptors

The aromaticity of the phosphinine ring is a key feature, confirmed by both experimental data and theoretical calculations such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) u-tokyo.ac.jp. Phosphinine exhibits significant aromaticity, though it can be modulated by substituents u-tokyo.ac.jp. Computational studies on related azaphosphinines have shown that the position of heteroatoms can significantly alter the aromatic delocalization acs.org. For 3-Bromo-5-phenylphosphinine, the aromatic character is maintained, but the substituents are predicted to create a non-uniform distribution of electron density.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are used to predict the molecule's reactivity. The relatively low energy of the phosphorus lone pair suggests that the P-atom is a poor Lewis base u-tokyo.ac.jp. The LUMO is expected to be centered on the phosphorus-containing ring, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of Parent Phosphinine and Predicted Effects in this compound.
PropertyValue/Description for Parent Phosphinine (C₅H₅P)Predicted Effect of Substituents (3-Bromo, 5-Phenyl)
P-atom Lone Pair OrbitalHOMO-2, low energy u-tokyo.ac.jpEnergy further lowered by electron-withdrawing Br group.
Aromaticity (NICS values)Moderately negative, indicating aromaticity u-tokyo.ac.jpAromaticity maintained, with local variations in electron density.
HOMO-LUMO GapRelatively large, indicating stability.Expected to decrease, suggesting increased reactivity.
Reactivity CharacterElectrophilic u-tokyo.ac.jpElectrophilicity likely enhanced at the ring.

Theoretical Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like this compound, where experimental data may be scarce. High-throughput computational algorithms and standard quantum chemistry approaches can be used to generate predicted spectra arxiv.orgfrontiersin.org.

NMR Chemical Shifts: Theoretical calculations can predict ³¹P and ¹³C NMR chemical shifts. For phosphinines, the ³¹P chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. In substituted phosphinine selenides, the ¹J(P,Se) coupling constant has been used as a measure of the s-character of the P-Se bond and, by extension, the basicity of the phosphorus lone pair nih.gov. For this compound, the electron-withdrawing bromine atom is expected to deshield the phosphorus nucleus, leading to a downfield shift in the ³¹P NMR spectrum compared to the unsubstituted parent compound. The phenyl group's anisotropic effect would also influence the shifts of nearby nuclei.

Vibrational Frequencies: The infrared (IR) spectrum can be predicted by calculating the molecule's vibrational frequencies. Methods like the Hybrid-degeneracy Corrected VPT2 (HDCPT2) can compute anharmonic vibrational frequencies with high accuracy arxiv.org. The predicted spectrum for this compound would exhibit characteristic bands corresponding to the vibrations of the phosphinine ring, the C-Br stretch, and the various modes of the phenyl group. For example, P-C stretching modes within the ring and C-H bending modes are expected in the fingerprint region, providing structural information. Comparing calculated spectra with experimental data for related compounds helps validate the computational models researchgate.net.

Table 2: Predicted Spectroscopic Signatures for this compound.
Spectroscopic TechniquePredicted FeatureInterpretation
³¹P NMRDownfield chemical shift relative to C₅H₅P.Deshielding of the P nucleus due to the electron-withdrawing Br substituent.
¹³C NMRComplex spectrum with distinct signals for each carbon.The C3 carbon (attached to Br) would be significantly shifted. Phenyl carbons would show characteristic aromatic signals.
IR SpectroscopyCharacteristic C-Br stretching frequency.Confirmation of the bromo-substituent.
IR SpectroscopyAromatic C-H and C=C stretching frequencies.Vibrational modes associated with both the phosphinine and phenyl rings.

Computational Modeling of Reaction Mechanisms and Energy Landscapes in Phosphinine Chemistry

Computational modeling is instrumental in elucidating the complex reaction mechanisms and energy landscapes of phosphinine chemistry researchgate.netdntb.gov.uanih.gov. The energy landscape of a chemical system maps all possible geometric arrangements and their corresponding potential energies, revealing stable intermediates, transition states, and reaction pathways researchgate.net.

Theoretical studies have successfully modeled various reactions involving phosphinine derivatives. For instance, the mechanism of [4+2] cycloaddition reactions between diazaphosphinines and alkynes has been computationally modeled, revealing a disymmetrical pathway that proceeds via the preliminary formation of a P-C bond acs.org. Similarly, theoretical calculations have been used to rationalize the reaction mechanism for the Co(II)-catalyzed [2+2+2] cycloaddition of diynes and phosphaalkynes to form phosphinines acs.orgacs.org.

For this compound, computational modeling could be used to explore its reactivity in various transformations, such as transition-metal-catalyzed cross-coupling reactions at the C-Br bond or cycloaddition reactions involving the phosphinine ring. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile helps to determine the activation energies, reaction rates, and the thermodynamic feasibility of different pathways. Such models can predict whether a reaction is likely to proceed and under what conditions, guiding synthetic efforts nih.gov. The study of these energy landscapes provides critical insights into the stability of potential products and the kinetic barriers that govern their formation researchgate.net.

Analysis of Ligand Donor-Acceptor Properties and Their Impact on Metal Complex Stability

Phosphinines are an intriguing class of ligands in coordination chemistry and homogeneous catalysis rsc.org. Their electronic properties are distinct from those of traditional phosphines. The phosphorus lone pair in phosphinine is less basic and less available for σ-donation due to its lower energy level and participation in the aromatic system u-tokyo.ac.jp. However, the phosphinine ring possesses low-lying π* orbitals, making it a good π-acceptor ligand uni-regensburg.de.

The donor-acceptor properties of this compound as a ligand can be analyzed using computational methods like Energy Decomposition Analysis (EDA) or Natural Orbitals for Chemical Valence (NOCV) researchgate.netresearchgate.net. These methods partition the metal-ligand bond into components such as σ-donation (ligand to metal) and π-back-donation (metal to ligand). The substituents significantly modulate these properties. The electron-withdrawing bromine atom would enhance the π-acceptor character of the phosphinine ring by lowering the energy of its π* orbitals. The phenyl group can also influence the π-system through conjugation.

The stability of a metal complex is directly related to the strength of the metal-ligand bond. Stronger σ-donation and π-back-donation generally lead to more stable complexes. The enhanced π-acidity of this compound could stabilize complexes with electron-rich, low-valent metals. Conversely, its weak σ-donor ability might lead to weaker bonds with electron-poor, high-valent metals. Computational studies can predict bond dissociation energies and analyze the nature of the metal-ligand bond, providing a quantitative measure of complex stability and offering insights into how substituent changes can be used to tune the catalytic activity of a metal center researchgate.netrsc.orgresearchgate.net.

Table 3: Donor-Acceptor Properties and Their Influence on Metal Complex Stability.
PropertyDescription for Phosphinine LigandsPredicted Influence in this compound
σ-DonationWeak, due to low energy of P lone pair u-tokyo.ac.jp.Further weakened by the inductive effect of the bromine atom.
π-AcceptanceStrong, due to low-lying π* orbitals of the ring uni-regensburg.de.Enhanced by the electron-withdrawing bromine substituent.
Metal Complex StabilityFavors electron-rich, low-valent metals.Expected to form particularly stable complexes with electron-rich metals due to strong π-back-donation.
Computational AnalysisEDA, NOCV, Tolman Electronic Parameter (TEP) researchgate.netresearchgate.netwikipedia.org.Would likely show a high TEP value, indicative of a net electron-withdrawing ligand.

Investigations into Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions (NCIs) are critical in determining the solid-state packing, crystal engineering, and supramolecular chemistry of π-conjugated systems like this compound nih.gov. Computational methods are essential for identifying, visualizing, and quantifying these weak interactions.

Theoretical tools such as Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and molecular Hirshfeld surface analysis are used to study these phenomena researchgate.net. NCI plots can visually identify regions of weak interactions in real space, distinguishing between stabilizing hydrogen bonds, destabilizing steric clashes, and weak van der Waals forces. Hirshfeld surface analysis maps intermolecular contacts and their relative contributions to the crystal packing researchgate.net. Through these computational investigations, it is possible to predict how this compound molecules will self-assemble into larger, ordered supramolecular architectures, which can influence the material's bulk properties rsc.orgmdpi.com.

Sophisticated Spectroscopic and Structural Characterization Techniques

Single Crystal X-ray Diffraction for Absolute Structure Determination of 3-Bromo-5-phenylphosphinine Complexes

The analysis of a suitable single crystal involves exposing it to a focused X-ray beam and measuring the diffraction pattern produced by the electron clouds of the atoms. rsc.org This pattern allows for the calculation of the electron density map of the asymmetric unit, from which the absolute structure can be resolved. mdpi.com

In phosphinine chemistry, SCXRD is crucial for confirming the planarity of the aromatic phosphorus heterocycle. mdpi.com Studies on related phosphinine complexes reveal key structural features that would be expected for a this compound complex. The phosphorus-carbon bonds within the phosphinine ring are typically shorter than P-C single bonds, indicative of their aromatic character. mdpi.com For instance, in a diphenyl-phosphine substituted phosphinine, the P-C bond lengths within the ring were found to be approximately 1.73-1.75 Å, while the exocyclic P-C bond was longer at ~1.82 Å. mdpi.com The C-C bond lengths within the ring resemble those of benzene (B151609), showing a degree of delocalization. mdpi.com The geometry around a metal center in a phosphinine complex, such as the slightly distorted square-planar geometry observed in some palladium complexes, can also be precisely determined. researchgate.net

The data table below summarizes typical crystallographic parameters that would be determined for a hypothetical phosphinine derivative, based on findings from related structures. mdpi.comresearchgate.net

ParameterDescriptionTypical Value / ObservationReference
Crystal SystemThe crystal lattice system (e.g., Monoclinic, Orthorhombic).Structure-dependent mdpi.com
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).Structure-dependent mdpi.com
P-C Bond Length (Ring)The distance between the phosphorus and adjacent carbon atoms in the phosphinine ring.~1.73 - 1.75 Å mdpi.com
C-C Bond Length (Ring)The distances between carbon atoms within the phosphinine ring.~1.36 - 1.43 Å mdpi.com
C-Br Bond LengthThe distance between a carbon atom of the phosphinine ring and the bromine substituent.~1.85 - 1.90 Å mdpi.com
Ring PlanarityThe deviation of the phosphinine ring atoms from a mean plane.Nearly planar mdpi.com

Multinuclear NMR Spectroscopy for Structural Elucidation and Dynamic Behavior Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For organophosphorus compounds like this compound, multinuclear NMR experiments (¹H, ¹³C, and ³¹P) are particularly informative. southampton.ac.uk

³¹P NMR Spectroscopy: As phosphorus is a spin-½ nucleus with 100% natural abundance, ³¹P NMR is highly sensitive and provides direct information about the chemical environment of the phosphorus atom. organicchemistrydata.org The chemical shift (δ) is indicative of the oxidation state and coordination of the phosphorus center. southampton.ac.uk For trivalent phosphinines, the ³¹P chemical shifts appear at very low field (downfield). youtube.com A reported ³¹P NMR chemical shift for 3-Bromo-5-phenyl-λ³-phosphorine is approximately 184-192 ppm, a range characteristic of these heterocycles. youtube.comspectrabase.com Coupling to adjacent protons (J-coupling) provides further structural information.

¹H and ¹³C NMR Spectroscopy: These spectra reveal the structure of the organic framework. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the phosphinine ring and the phenyl substituent. The chemical shifts and coupling patterns (proton-proton and proton-phosphorus) would allow for the assignment of each proton. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom, with C-P coupling constants providing valuable connectivity data. youtube.com

Dynamic processes, such as ligand exchange or conformational changes in complexes, can be studied using variable-temperature NMR, where changes in the spectra can indicate fluxional behavior. youtube.com

The table below outlines the expected NMR data for this compound.

NucleusExpected Chemical Shift (δ) Range (ppm)Key Information ObtainedReference
³¹P+180 to +200Directly probes the P environment; confirms the phosphinine structure. youtube.comspectrabase.com
¹H7.0 - 9.0Reveals the number and environment of protons; J-coupling shows connectivity (H-H, P-H). youtube.com
¹³C120 - 160Shows the number of unique carbon environments; J-coupling reveals P-C connectivity. youtube.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₁H₈BrP), HRMS can determine the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of its molecular formula. mdpi.com

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of similar intensity separated by approximately 2 Da. This pattern is a definitive signature for a monobrominated compound.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. nih.gov By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. For organophosphorus compounds, fragmentation pathways can include the cleavage of substituents from the phosphorus heterocycle. mdpi.com Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and X-ray crystallography. cromlab-instruments.es

ParameterDescriptionExpected Value / Observation for C₁₁H₈BrPReference
Molecular FormulaThe elemental composition of the compound.C₁₁H₈BrP nih.gov
Calculated Exact MassThe theoretical monoisotopic mass of the molecule.261.9545 (for ⁷⁹Br) nih.gov
Isotopic PatternThe signature pattern due to the presence of bromine isotopes.Two peaks at ~m/z 262 and 264 with ~1:1 intensity ratio. mdpi.com
Primary FragmentationCommon cleavage points in the molecule.Loss of Br, loss of phenyl group. mdpi.com

UV-Vis and Fluorescence Spectroscopic Characterization for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. mdpi.com These techniques are particularly relevant for aromatic systems like phosphinines, which often exhibit interesting photophysical behaviors. researchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. Phosphinines typically display intense absorption bands in the UV or visible region, corresponding to π→π* and n→π* transitions. dntb.gov.ua The position of the maximum absorption wavelength (λabs) is sensitive to the substituents on the phosphinine ring and the solvent polarity. mdpi.com Many phosphinine derivatives exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the polarity of the solvent increases. mdpi.com

Fluorescence Spectroscopy: This method measures the light emitted by a substance after it has absorbed light. While not all phosphinines are strongly fluorescent, the emission spectrum, when present, provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net The photophysical properties of phosphinine-based coordination compounds are an active area of research, with potential applications in materials science. ethz.ch

The table below lists representative photophysical data for phosphinine derivatives.

PropertyDescriptionTypical Range for Phosphinine DerivativesReference
Absorption Maximum (λabs)The wavelength at which the molecule absorbs light most strongly.350 - 480 nm mdpi.comresearchgate.net
Molar Absorptivity (ε)A measure of how strongly the molecule absorbs light at a given wavelength.10³ - 10⁵ L mol⁻¹ cm⁻¹ mdpi.com
Emission Maximum (λem)The wavelength of maximum intensity in the fluorescence spectrum.Structure-dependent, often red-shifted from λabs. researchgate.net
SolvatochromismThe change in color (absorption/emission wavelength) with solvent polarity.Often exhibits negative solvatochromism (blue shift in polar solvents). mdpi.com

Future Research Directions and Emerging Opportunities in Bromophenylphosphinine Chemistry

Innovations in Environmentally Sustainable Synthetic Methodologies

The synthesis of phosphinines has traditionally involved multi-step procedures with often low to moderate yields. uni-regensburg.de A key area for future research is the development of greener, more efficient synthetic routes to 3-Bromo-5-phenylphosphinine.

Atom-Economical Approaches: Future methodologies could focus on transition-metal-catalyzed [2+2+2] cycloaddition reactions, which have proven effective for assembling the phosphinine core from phosphaalkynes and diynes. acs.org Research into a one-pot synthesis starting from readily available precursors for the diyne and a suitable bromo- and phenyl-substituted phosphaalkyne would be a significant advancement. Such methods maximize atom economy, a core principle of green chemistry. researchgate.netresearchgate.net

Alternative Phosphorus Sources: Conventional syntheses often rely on hazardous phosphorus sources like phosphorus trichloride (B1173362) or phosphine (B1218219) gas. researchgate.netacs.org An innovative direction would be to explore the use of white phosphorus (P₄) as a starting material, which is more abundant but requires careful activation. researchgate.net Electrochemically-driven syntheses could provide an environmentally benign pathway to activate white phosphorus or other less hazardous P-sources, minimizing waste and avoiding harsh reagents. researchgate.netresearchgate.net

Sustainable Catalysis and Solvents: The development of catalytic systems that operate under milder conditions and in greener solvents, such as water or bio-renewable solvents, is crucial. rsc.orgrsc.org For instance, adapting palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-P and C-C bonds, to aqueous media at ppm levels of catalyst loading represents a significant sustainable goal. rsc.org

A comparative table of potential green synthesis strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Challenge Relevant Precursors
[2+2+2] Cycloaddition High atom economy, potential for one-pot synthesis. acs.orgSynthesis and stability of the required substituted phosphaalkyne.Substituted diynes, Phosphaalkynes
Electrochemical Synthesis Use of less hazardous P-sources (e.g., P₄), mild conditions. researchgate.netresearchgate.netSelective functionalization and control of reactivity.White Phosphorus, Aryl Halides
Aqueous Phase Catalysis Eliminates volatile organic solvents, simplifies product isolation. rsc.orgCatalyst stability and solubility in water.Water-soluble phosphine ligands, Palladium salts

Discovery of Unprecedented Reactivity and Catalytic Pathways

The electronic nature of the phosphinine ring, which is more π-accepting than pyridine, combined with the specific substituents of this compound, opens doors to new reactivity patterns and catalytic applications. chemistryviews.orgrsc.org

Ligand Development for Homogeneous Catalysis: Phosphinines are effective ligands for stabilizing electron-rich metal centers. benthamdirect.com The this compound ligand could be employed in various catalytic reactions. The bromine atom offers a handle for further functionalization, allowing for the creation of bidentate or pincer-type ligands through reactions like Pd-catalyzed cross-coupling. chemrxiv.org These new ligand architectures could lead to catalysts with novel selectivity and activity in reactions such as hydroformylation or water oxidation. chemistryviews.orgrsc.org

Frustrated Lewis Pair (FLP) Chemistry: The combination of a Lewis acidic site and a Lewis basic site within a molecule that are sterically prevented from forming a classical adduct leads to a Frustrated Lewis Pair (FLP). Phosphinine derivatives have been shown to engage in FLP-type reactivity, activating small molecules like CO₂ or nitriles. uni-regensburg.de Future work could explore the potential of this compound derivatives, perhaps by introducing a Lewis acidic borane (B79455) group via the bromine or phenyl substituent, to create novel FLP systems for catalysis.

Ring Transformations: The phosphinine ring itself can undergo transformations. For example, nucleophilic attack at the phosphorus atom can lead to the formation of phosphacyclohexadienyl anions. u-tokyo.ac.jp The electron-withdrawing bromine atom in this compound could influence the regioselectivity of such attacks, providing access to unique anionic intermediates for further synthetic elaboration or use in coordination chemistry. benthamdirect.com

Expansion of Applications in Material Science and Organic Optoelectronics (e.g., OLEDs)

Phosphinine derivatives, particularly λ⁵-phosphinines, have emerged as promising materials for organic electronics due to their high photoluminescence quantum yields and thermal stability. d-nb.inforesearchgate.netfu-berlin.de

Tuning Optoelectronic Properties: The this compound core is an ideal scaffold for developing new emitters for Organic Light-Emitting Diodes (OLEDs). The phenyl group can be functionalized to extend π-conjugation and tune emission color, while the bromine atom can be substituted via cross-coupling reactions to attach various electron-donating or electron-withdrawing groups. This modular approach allows for the fine-tuning of HOMO/LUMO energy levels, a critical factor in designing efficient OLED materials. d-nb.info Phosphine oxides derived from phosphinines are also widely used as host materials or electron transport materials in OLEDs. nih.govrsc.org

Blue Emitters and Host Materials: There is a persistent demand for stable and efficient blue emitters for full-color displays. λ⁵-phosphinines are known as a promising class of blue fluorescent emitters. researchgate.net Systematic modification of the this compound structure could lead to deep-blue emitters with high efficiency. Furthermore, by attaching hole-transporting units (like carbazoles) and electron-transporting units, bipolar host materials based on this scaffold could be developed for high-performance phosphorescent OLEDs (PhOLEDs). nih.gov

Below is a table projecting potential properties of OLEDs using hypothetical derivatives of this compound, based on data from known phosphinine-based devices.

Hypothetical Derivative Target Application Projected Emission Color Potential External Quantum Efficiency (EQE)
1,1-Di-methyl-3-bromo-5-phenyl-λ⁵-phosphinineBlue EmitterBlue> 2% researchgate.net
3-(N-carbazolyl)-5-phenyl-λ⁵-phosphinineBipolar Host-Enabling >20% in PhOLEDs rsc.org
3,5-Diphenyl-λ⁵-phosphinine (via coupling at Br)EmitterTunable (Blue to Green)> 5% d-nb.info

Integration of this compound into Nanoscale Systems and Hybrid Materials

The unique properties of the phosphinine ring make it an attractive component for the construction of advanced nanomaterials and hybrid organic-inorganic systems.

Surface Functionalization of Nanoparticles: Phosphinines have been successfully used to stabilize gold nanoparticles, opening a new field of applications for these ligands. benthamdirect.comcore.ac.uk The this compound molecule could serve as a novel capping agent for metal or semiconductor nanoparticles. The phosphinine ring can coordinate to the nanoparticle surface, while the phenyl and bromo groups provide opportunities for secondary functionalization, enabling the tuning of solubility, stability, and electronic communication between nanoparticles.

Building Blocks for Porous Materials: The rigid structure of the phosphinine ring makes it a candidate for incorporation into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bromine and phenyl substituents on this compound can be converted into linking groups (e.g., carboxylic acids, amines), allowing it to be integrated as a node or strut in these frameworks. The presence of the phosphorus heteroatom could imbue the resulting materials with unique catalytic or gas sorption properties.

Phosphorus-Containing Polymers: The derivatization of this compound could yield monomers suitable for polymerization. For instance, creating a di-alkynyl derivative would allow for its use in step-growth polymerization to produce fluorinated polymers or networks with high thermal stability and specialized properties for applications in aerospace or advanced coatings. mdpi.com Similarly, phosphine-functionalized carbon nanotubes have been used as supports for heterogeneous catalysis, suggesting a pathway for anchoring phosphinine derivatives onto nanostructured carbon materials. mdpi.com

Exploration of Chemical Biology and Biomimetic Systems based on Phosphinine Scaffolds

While the biological applications of phosphinines are less explored than their materials science applications, the unique structure of the phosphinine scaffold offers intriguing possibilities in chemical biology and biomimetic chemistry.

Phosphinine as a Bioisostere: The phosphinine ring is an analogue of pyridine, a common motif in bioactive molecules. acs.org Future research could explore this compound and its derivatives as bioisosteres of phenylpyridine-containing drugs or probes. The different steric and electronic properties of the phosphinine ring could lead to altered binding affinities, selectivities, or metabolic stabilities.

Biomimetic Catalysis and Systems: Nature utilizes phosphate (B84403) esters extensively for structure and catalysis. While phosphinines are structurally distinct, their phosphorus center can participate in unique bonding and catalysis. nih.gov There is potential to design biomimetic systems where a phosphinine scaffold, embedded within a larger supramolecular assembly (e.g., a vesicle or micelle), acts as a catalyst. nih.gov For example, the phase separation of polyamines induced by phosphate is a key step in biosilicification in diatoms. rsc.org One could envision phosphinine-containing amphiphiles that self-assemble into higher-order structures capable of catalyzing reactions in a biomimetic fashion.

Probes for Biological Imaging: Given the promising fluorescence properties of λ⁵-phosphinines, derivatives of this compound could be developed as fluorescent probes for biological imaging. d-nb.info By attaching targeting moieties or environmentally sensitive groups, these probes could be designed to light up in specific cellular compartments or in response to certain biological analytes, leveraging the unique photophysics of the phosphorus heterocycle.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-5-phenylphosphinine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves phosphonylation of brominated aromatic precursors using triethyl phosphite under controlled conditions. For example, highlights phosphonylation of 3-bromopyridine derivatives at 110–120°C in anhydrous solvents (e.g., toluene or DMF) to form phosphorus-containing heterocycles . Optimization should focus on stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent), inert atmospheres (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC or HPLC (>97% purity thresholds, as in –4) ensures minimal byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : ¹H/³¹P NMR to confirm substitution patterns and phosphorus environment.
  • X-ray crystallography : Resolve bond lengths and angles (e.g., ’s structural data for analogous brominated heterocycles) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion).
  • DFT calculations : Use Gaussian or ORCA to model electron distribution and reactivity (reference ’s SMILES/InChi for input structures) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow guidelines for brominated aromatics:

  • PPE : Nitrile gloves, lab coats, and safety goggles ( emphasizes this for similar compounds) .
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure >1 mmHg at 25°C requires containment).
  • Waste disposal : Segregate halogenated waste in designated containers ( recommends professional disposal services) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

  • Methodological Answer : Systematic solvent screening (polar aprotic vs. nonpolar) paired with kinetic studies:

  • Experimental design : Compare reaction rates in DMSO, THF, and toluene using in situ IR or UV-Vis spectroscopy.
  • Data analysis : Apply Eyring or Arrhenius equations to correlate solvent polarity with activation energy.
  • Contradiction resolution : Cross-reference with ’s framework for analyzing qualitative contradictions (e.g., outlier identification, meta-analysis of solvent effects) .

Q. What strategies enable efficient regioselective functionalization of this compound?

  • Methodological Answer : Leverage steric and electronic directing groups:

  • Metal-catalyzed cross-coupling : Use Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) for aryl coupling at the bromine site ( ’s boronic acid protocols suggest >90% yields) .
  • Protecting groups : Introduce temporary substituents (e.g., trimethylsilyl) to block undesired positions during phosphorylation ( ’s amido-group strategies) .

Q. How can computational modeling predict the catalytic activity of this compound in transition-metal complexes?

  • Methodological Answer :

  • DFT studies : Calculate ligand-metal binding energies (e.g., with Pd or Pt) using B3LYP/6-31G* basis sets (reference ’s structural parameters) .
  • Molecular dynamics : Simulate steric effects in catalytic cycles (e.g., ligand dissociation barriers).
  • Validation : Compare predicted vs. experimental TOF (turnover frequency) in hydrogenation or C–C coupling reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.